![molecular formula C9H9N3O B13449358 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings
Preparation Methods
The synthesis of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical studies to understand its interactions with biological macromolecules like DNA and proteins.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . It also interacts with enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be compared with other similar compounds in the benzimidazole family:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers and acid reflux.
Metronidazole: An antibiotic and antiprotozoal agent used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits. Its ability to interact with DNA and enzymes makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-amino-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
ASVPUUDJBLBNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


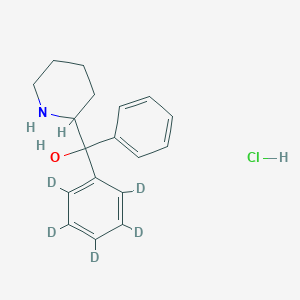
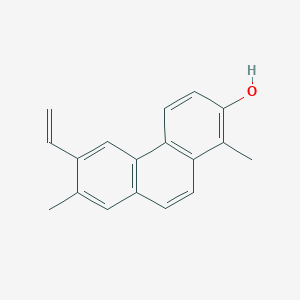

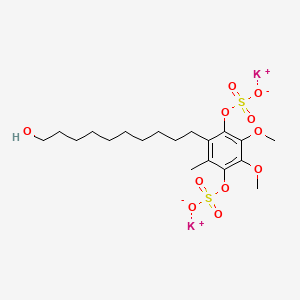
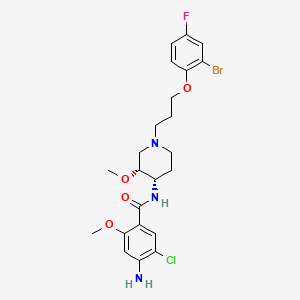

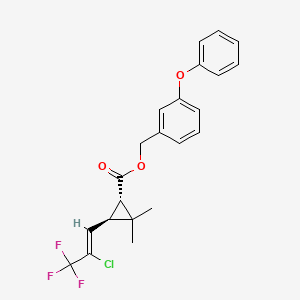
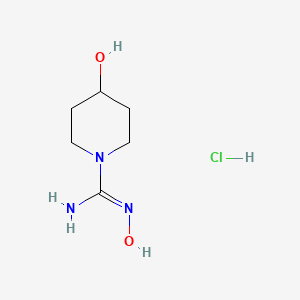


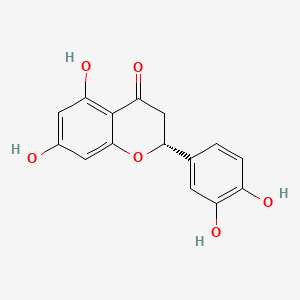


![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
